molecular formula C22H42O9 B2500672 Bis-PEG5-t-butyl ester CAS No. 439114-12-2

Bis-PEG5-t-butyl ester

Cat. No. B2500672
Key on ui cas rn: 439114-12-2
M. Wt: 450.569
InChI Key: RYJCLSVRARTBFI-UHFFFAOYSA-N
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Patent
US06498156B2

Procedure details

0.4 g of sodium is added to a solution of 91 g of tetraethylene glycol in 250 ml of tetrahydrofuran, and the mixture is stirred at room temperature. Once the sodium has dissolved, 145 ml of tert-butyl acrylate are added. The mixture is stirred for 12 h. The reaction solution is neutralized with ammonium chloride, concentrated, taken up in aqueous sodium chloride solution and extracted with ethyl acetate. The organic phase is concentrated. The residue is 39.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
91 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
145 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([OH:14])[CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH2:12][OH:13].[C:15]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])(=[O:18])[CH:16]=[CH2:17].[Cl-].[NH4+]>O1CCCC1>[C:20]([O:19][C:15]([CH2:16][CH2:17][O:13][CH2:12][CH2:11][O:10][CH2:9][CH2:8][O:7][CH2:6][CH2:5][O:4][CH2:3][CH2:2][O:14][CH2:17][CH2:16][C:15]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])=[O:18])([CH3:23])([CH3:22])[CH3:21] |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
[Na]
Name
Quantity
91 g
Type
reactant
Smiles
C(COCCOCCOCCO)O
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
145 mL
Type
reactant
Smiles
C(C=C)(=O)OC(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for 12 h
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)CCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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